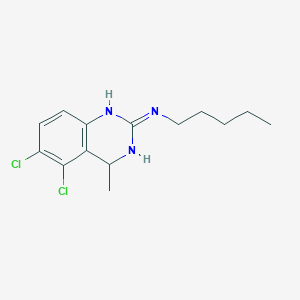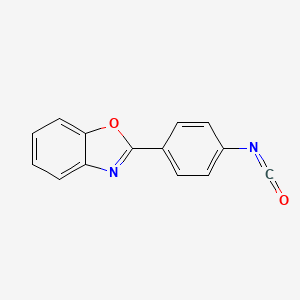
2-(4-Isocyanatophenyl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isocyanatophenyl)-1,3-benzoxazole: is an organic compound characterized by the presence of an isocyanate group attached to a benzoxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isocyanatophenyl)-1,3-benzoxazole typically involves the reaction of 4-isocyanatophenyl derivatives with benzoxazole precursors. One common method includes the use of a palladium-catalyzed oxidative carbonylation and cyclization reaction. The reaction conditions often involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like dibutyltin dilaurate (DBTDL) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-(4-Isocyanatophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and urethane derivatives.
Polymerization: The compound can participate in polymerization reactions to form polyureas and polyurethanes, which are valuable in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form urethane derivatives.
Catalysts: Dibutyltin dilaurate (DBTDL) is commonly used to catalyze these reactions.
Major Products:
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
科学研究应用
2-(4-Isocyanatophenyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyureas and polyurethanes, which have applications in coatings, adhesives, and foams.
Material Science: Employed in the development of advanced materials with unique thermal and mechanical properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form stable polymers.
作用机制
The mechanism of action of 2-(4-Isocyanatophenyl)-1,3-benzoxazole primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with compounds containing active hydrogen atoms, such as amines and alcohols . This reactivity allows the compound to form stable urea and urethane linkages, which are crucial in the formation of polymers like polyureas and polyurethanes .
相似化合物的比较
4-Isocyanatobenzyl Cyanide: Another isocyanate compound with similar reactivity but different applications.
Methylene Diphenyl Diisocyanate (MDI): Widely used in the production of polyurethanes and has similar reactivity with nucleophiles.
Uniqueness: Its ability to form stable polymers with unique thermal and mechanical properties sets it apart from other isocyanate compounds .
属性
CAS 编号 |
918435-34-4 |
|---|---|
分子式 |
C14H8N2O2 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
2-(4-isocyanatophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8N2O2/c17-9-15-11-7-5-10(6-8-11)14-16-12-3-1-2-4-13(12)18-14/h1-8H |
InChI 键 |
LAYTZIUTRQXNSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


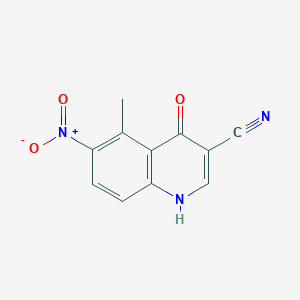
![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)
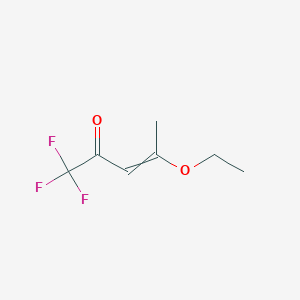
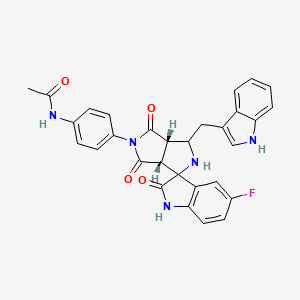

![5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620907.png)
![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
![Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate](/img/structure/B12620925.png)
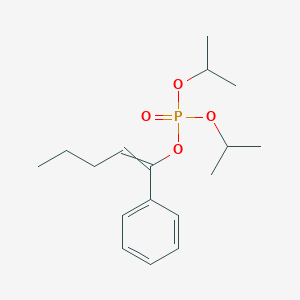
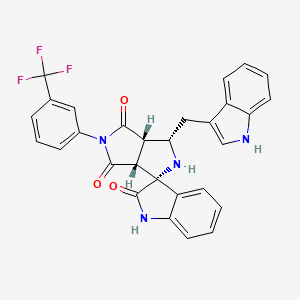
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
